KW-6055

Beschreibung

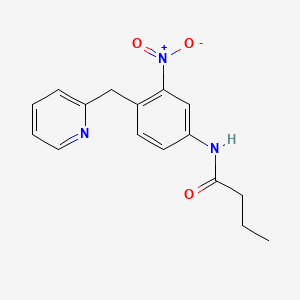

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-2-5-16(20)18-14-8-7-12(15(11-14)19(21)22)10-13-6-3-4-9-17-13/h3-4,6-9,11H,2,5,10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKQVCYQBJJAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212613 | |

| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63233-46-5 | |

| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063233465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of KW-6055 (Istradefylline)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KW-6055, also known as istradefylline, is a selective adenosine A2A receptor antagonist. Its primary mechanism of action in the central nervous system (CNS) involves the modulation of neurotransmission in the basal ganglia, a critical brain region for motor control that is significantly impacted in Parkinson's disease. By blocking the adenosine A2A receptor, istradefylline indirectly enhances dopaminergic signaling, which is diminished due to the neurodegeneration characteristic of Parkinson's disease. This non-dopaminergic approach offers a novel strategy for managing motor symptoms, particularly the "off" episodes experienced by patients undergoing levodopa therapy. This guide provides a comprehensive overview of the preclinical and clinical data supporting the mechanism of action of this compound, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

Istradefylline functions as a potent and selective antagonist of the adenosine A2A receptor.[1][2][3] These receptors are highly concentrated in the striatum, a key component of the basal ganglia, where they are co-localized with dopamine D2 receptors on GABAergic medium spiny neurons of the indirect pathway.[4]

Under normal physiological conditions, adenosine acts as an inhibitory neuromodulator by activating A2A receptors, which in turn counteracts the effects of dopamine.[5] In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of this adenosine-mediated inhibitory pathway, contributing to motor deficits.[5] Istradefylline blocks the action of adenosine at these A2A receptors, thereby reducing the inhibitory output of the indirect pathway and restoring a more balanced motor control circuit.[4][5] This antagonism indirectly enhances dopaminergic neurotransmission, leading to improved motor function.[5][6]

Signaling Pathway of A2A Receptor Antagonism by this compound

The following diagram illustrates the signaling cascade initiated by adenosine A2A receptor activation and its blockade by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound (istradefylline) from in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Activity

| Receptor Subtype | Species | Parameter | Value | Reference |

| Adenosine A2A | Human | Ki | 2.2 nM | [2] |

| Ki | 9.12 nM | [2] | ||

| Adenosine A1 | Human | Ki | >287 nM | [2] |

| Adenosine A3 | Human | Ki | >681 nM | [2] |

| Adenosine A2A | Rat | Ki | 1.57 nM | [2] |

| Adenosine A1 | Rat | Ki | 50.9 nM | [2] |

| Adenosine A2A | Mouse | Ki | 1.87 nM | [2] |

| Adenosine A1 | Mouse | Ki | 105.02 nM | [2] |

| Adenosine A2A | Human | IC50 | 1.94 µg/mL | [7][8] |

Ki: Inhibition constant, a measure of binding affinity. IC50: Half maximal inhibitory concentration.

Clinical Efficacy in Parkinson's Disease Patients

| Study | Dose | Primary Outcome | Result | p-value | Reference |

| 6002-US-006 | 20 mg/day | Change in % OFF time | -4.35% | 0.026 | [6] |

| 60 mg/day | Change in % OFF time | -4.49% | 0.024 | [6] | |

| 6002-US-013 | 20 mg/day | Change in daily OFF time (hours) | -0.7 | 0.03 | [4] |

| 6002-0608 (Japan) | 20 mg/day | Change in daily OFF time (hours) | -0.65 | 0.013 | [4] |

| 40 mg/day | Change in daily OFF time (hours) | -0.92 | <0.001 | [4] | |

| Mizuno et al., 2013 | 20 mg/day | Change in daily OFF time (hours) | -0.99 | 0.003 | [9] |

| 40 mg/day | Change in daily OFF time (hours) | -0.96 | 0.003 | [9] | |

| Pooled Analysis | 20-40 mg/day | Change in OFF time (hours) vs. baseline | -1.53 | - | [4] |

| Pourcher et al., 2012 | 40 mg/day | Change in UPDRS motor score (ON state) | -2.9 (vs. -0.8 for placebo) | <0.05 | [5] |

UPDRS: Unified Parkinson's Disease Rating Scale.

Preclinical Efficacy in MPTP-Treated Primates

| Study | Animal Model | Dose | Outcome | Result | Reference |

| Kanda et al. | MPTP-treated common marmosets | 10 mg/kg, p.o. | Locomotor activity | ~2x increase vs. control | [2] |

| 10 mg/kg, p.o. | Motor disability | Improvement | [2] | ||

| Uchida et al. | MPTP-treated common marmosets | 10 mg/kg, p.o. + L-DOPA (2.5 mg/kg) | Anti-parkinsonian effects | Enhanced and prolonged | [10] |

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to induce parkinsonism in animal models.

Experimental Protocols

Receptor Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor subtypes (e.g., A1, A2A, A2B, A3) are prepared.[11]

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]CGS21680 for A2A receptors) and varying concentrations of istradefylline.[11]

-

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of istradefylline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays measure the ability of a compound to antagonize the functional effects of receptor activation, such as the production of cyclic AMP (cAMP).

Methodology:

-

Cell Culture: Cells expressing the adenosine A2A receptor (e.g., HEK293 cells) are cultured.[12]

-

Stimulation: The cells are treated with an A2A receptor agonist (e.g., CGS21680) in the presence of varying concentrations of istradefylline.[13]

-

cAMP Measurement: The intracellular accumulation of cAMP is measured using methods like enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[7][14]

-

Data Analysis: The ability of istradefylline to inhibit the agonist-induced cAMP production is quantified, and the IC50 value is determined. A rightward shift in the agonist's concentration-response curve in the presence of istradefylline indicates competitive antagonism.[13]

MPTP Primate Model of Parkinson's Disease

This is a widely used preclinical model to evaluate the efficacy of anti-parkinsonian drugs.

Methodology:

-

Induction of Parkinsonism: Non-human primates (e.g., common marmosets or macaques) are administered the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[15][16]

-

Behavioral Assessment: The animals are observed and scored for parkinsonian symptoms such as bradykinesia, rigidity, and tremor using a validated rating scale.[17]

-

Drug Administration: Istradefylline is administered orally, either as monotherapy or in combination with other anti-parkinsonian drugs like levodopa.[10][18]

-

Efficacy Evaluation: The effect of the treatment on motor symptoms is assessed by observing changes in the behavioral scores. The duration of "on" time (periods of good motor control) and the presence of dyskinesias are also evaluated.[10]

Clinical Trials in Parkinson's Disease Patients

Methodology:

-

Patient Population: Patients with a diagnosis of Parkinson's disease who are being treated with levodopa and are experiencing motor fluctuations ("wearing-off" or "off" episodes) are recruited.[4][6][9]

-

Study Design: Randomized, double-blind, placebo-controlled trials are typically conducted.[4][6][9]

-

Treatment: Patients are randomized to receive istradefylline (at various doses, e.g., 20 mg or 40 mg daily) or a placebo, in addition to their existing levodopa regimen.[4][6][9]

-

Primary Endpoint: The primary measure of efficacy is typically the change from baseline in the daily "off" time, as recorded by patients in a diary.[4][6][9]

-

Secondary Endpoints: Other assessments include changes in "on" time, the Unified Parkinson's Disease Rating Scale (UPDRS) motor score, and the incidence of adverse events, particularly dyskinesia.[6][19]

Conclusion

This compound (istradefylline) is a selective adenosine A2A receptor antagonist with a well-defined mechanism of action in the central nervous system. Its ability to indirectly modulate and enhance dopaminergic neurotransmission in the basal ganglia provides a valuable non-dopaminergic therapeutic strategy for the management of motor fluctuations in Parkinson's disease. The extensive preclinical and clinical data, supported by robust experimental methodologies, have established its efficacy and safety profile, leading to its approval for the treatment of "off" episodes in patients with Parkinson's disease. Further research may continue to explore its potential in other neurological and psychiatric disorders where adenosine A2A receptor modulation may be beneficial.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Istradefylline for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 12-week, placebo-controlled study (6002-US-006) of istradefylline in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The adenosine A2A receptor antagonist, istradefylline enhances anti-parkinsonian activity induced by combined treatment with low doses of L-DOPA and dopamine agonists in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Adenosine A2A Antagonist KW-6055 (Istradefylline) and its Impact on Acetylcholine Release in the Brain: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of KW-6055, also known as istradefylline, on acetylcholine release in the brain. Istradefylline is a selective adenosine A2A receptor antagonist that has been investigated for its potential therapeutic benefits in neurodegenerative disorders. This document, intended for researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

Istradefylline exerts its effects by blocking adenosine A2A receptors in the brain, particularly in the basal ganglia where they are densely expressed.[1][2][3] In conditions such as Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striatal output pathway, which is modulated by adenosine A2A receptors. By antagonizing these receptors, istradefylline reduces the inhibitory influence on this pathway, thereby indirectly enhancing dopaminergic neurotransmission and improving motor function.[1][2] Furthermore, adenosine A2A receptors are understood to modulate the release of several neurotransmitters, including acetylcholine.[4][5][6]

Quantitative Effects on Acetylcholine Release

A pivotal study by Kurokawa et al. (1991) demonstrated the significant impact of this compound on acetylcholine levels in the rat frontal cortex. The findings from this research are summarized below.

| Treatment Group | Dose (mg/kg, p.o.) | Change in Extracellular Acetylcholine Level (%) | Animal Model | Brain Region | Reference |

| This compound | 40 | 257 ± 23 | Normal Rats | Frontal Cortex | [7] |

| This compound | 160 | 202 ± 24 | Normal Rats | Frontal Cortex | [7] |

| This compound | 40 | 251 ± 22 (sustained for >2 hr) | Basal Forebrain-Lesioned Rats | Frontal Cortex | [7] |

Experimental Protocols

The following is a representative experimental protocol for assessing the in-vivo effects of a compound like this compound on brain acetylcholine release using microdialysis in a rat model. This protocol is a composite based on standard methodologies in the field.

Objective:

To measure the effect of orally administered this compound on extracellular acetylcholine concentrations in the frontal cortex of freely moving rats.

Materials:

-

Male Wistar rats (250-300g)

-

This compound (istradefylline)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4mm membrane)

-

Guide cannula

-

Ringer's solution (artificial cerebrospinal fluid)

-

Physostigmine (acetylcholinesterase inhibitor)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

-

Automated fraction collector

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize rats with an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the rat in a stereotaxic apparatus.

-

Implant a guide cannula targeted at the frontal cortex using stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement.

-

Allow a recovery period of at least 48 hours post-surgery.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the frontal cortex of the awake and freely moving rat.

-

Perfuse the probe with Ringer's solution containing an acetylcholinesterase inhibitor (e.g., 1 µM physostigmine) at a constant flow rate (e.g., 2 µL/min).

-

Allow a stabilization period of at least 2 hours to achieve a stable baseline of acetylcholine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using an automated fraction collector.

-

Collect at least three baseline samples before drug administration.

-

-

Drug Administration:

-

Administer this compound orally at the desired doses (e.g., 40 mg/kg and 160 mg/kg) or the vehicle.

-

-

Sample Collection and Analysis:

-

Continue collecting dialysate samples for a predetermined period post-administration (e.g., 4 hours).

-

Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.

-

Quantify acetylcholine levels by comparing the peak heights or areas to a standard curve.

-

-

Data Analysis:

-

Express the post-treatment acetylcholine levels as a percentage change from the baseline for each animal.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound compared to the vehicle group.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound's effect on acetylcholine release and the experimental workflow.

Caption: Proposed signaling pathway of this compound on acetylcholine release.

Caption: Experimental workflow for in-vivo microdialysis study.

References

- 1. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Adenosine A2A receptors stimulate acetylcholine release from nerve terminals of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine A2a receptor-mediated modulation of striatal acetylcholine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Istradefylline's Neuroprotective Capabilities Beyond Dopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the non-dopaminergic neuroprotective pathways of Istradefylline, a selective adenosine A2A receptor antagonist. While its primary indication is for Parkinson's disease, a growing body of evidence reveals its potential in mitigating neuronal damage through mechanisms independent of the dopaminergic system. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Core Non-Dopaminergic Neuroprotective Mechanisms

Istradefylline's neuroprotective effects are primarily mediated by its antagonism of the adenosine A2A receptor, which is highly expressed in the basal ganglia and other brain regions susceptible to neurodegeneration. By blocking this receptor, Istradefylline influences key pathological processes, including neuroinflammation and glutamate excitotoxicity.

Attenuation of Neuroinflammation

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Istradefylline has been shown to suppress inflammatory responses by modulating the activity of glial cells.[1][2][3] Specifically, it inhibits the activation of both microglia and astrocytes, the resident immune cells of the central nervous system.[2][3][4] This leads to a significant reduction in the production and release of pro-inflammatory mediators.

Experimental evidence from a rat model of focal cortical ischemia induced by pial vessel disruption (PVD) demonstrates that Istradefylline treatment (3 mg/kg, i.p.) markedly reduces the levels of key inflammatory markers.[1][2] This includes a decrease in tumor necrosis factor-alpha (TNF-α), nitric oxide synthase (nNOS), and inducible nitric oxide synthase (iNOS).[1][2][4] Concurrently, Istradefylline prevents the downregulation of anti-inflammatory cytokines such as transforming growth factor-beta 1 (TGF-β1) and interleukin-4 (IL-4).[1][2][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of Istradefylline on markers of neuroinflammation and neurodegeneration in a rat model of PVD-induced stroke.

Table 1: Effect of Istradefylline on Neuroinflammatory Markers

| Marker | Treatment Group | Mean ± SEM | % Change vs. Vehicle | p-value | Reference |

| GFAP (Astrocyte Marker) | Vehicle | 1.8 ± 0.2 | - | - | [2][3] |

| Istradefylline (3 mg/kg) | 1.1 ± 0.1 | ↓ 38.9% | < 0.05 | [2][3] | |

| Iba-1 (Microglia Marker) | Vehicle | 2.5 ± 0.3 | - | - | [2][3] |

| Istradefylline (3 mg/kg) | 1.4 ± 0.2 | ↓ 44.0% | < 0.01 | [2][3] | |

| TNF-α (pg/mg protein) | Vehicle | 45.2 ± 3.1 | - | - | [2][4] |

| Istradefylline (3 mg/kg) | 28.7 ± 2.5 | ↓ 36.5% | < 0.01 | [2][4] | |

| iNOS (relative to GAPDH) | Vehicle | 1.9 ± 0.2 | - | - | [2][4] |

| Istradefylline (3 mg/kg) | 1.2 ± 0.1 | ↓ 36.8% | < 0.05 | [2][4] | |

| nNOS (relative to GAPDH) | Vehicle | 2.1 ± 0.2 | - | - | [2][4] |

| Istradefylline (3 mg/kg) | 1.3 ± 0.1 | ↓ 38.1% | < 0.05 | [2][4] | |

| TGF-β1 (pg/mg protein) | Vehicle | 18.5 ± 1.9 | - | - | [2][4] |

| Istradefylline (3 mg/kg) | 32.1 ± 2.8 | ↑ 73.5% | < 0.01 | [2][4] | |

| IL-4 (pg/mg protein) | Vehicle | 12.3 ± 1.5 | - | - | [2][4] |

| Istradefylline (3 mg/kg) | 25.6 ± 2.1 | ↑ 108.1% | < 0.001 | [2][4] |

Table 2: Effect of Istradefylline on Hippocampal Neurodegeneration

| Assay | Treatment Group | Mean ± SEM | % Change vs. Vehicle | p-value | Reference |

| Propidium Iodide Staining (arbitrary units) | Vehicle | 3.2 ± 0.4 | - | - | [3] |

| Istradefylline (1 µM) | 0.5 ± 0.1 | ↓ 84.4% | < 0.001 | [3] |

Signaling Pathways

The neuroprotective effects of Istradefylline are rooted in its ability to modulate intracellular signaling cascades downstream of the adenosine A2A receptor.

Mitigation of Glutamate Excitotoxicity

Excessive glutamate release and subsequent overactivation of glutamate receptors contribute to neuronal death in various neurological disorders. Istradefylline has been shown to counteract this excitotoxic cascade.[1] In hippocampal slices subjected to hypoxia/reperfusion, Istradefylline prevents the adenosine-induced potentiation of glutamatergic neurotransmission.[1][3] This suggests a presynaptic mechanism involving the reduction of glutamate release.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Pial Vessel Disruption (PVD) Stroke Model in Rats

Objective: To induce a focal cortical ischemic stroke to study the neuroprotective effects of Istradefylline.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scalpel, forceps, micro-scissors)

-

Dental drill

-

Stereotaxic frame

-

Istradefylline (3 mg/kg)

-

Vehicle control (e.g., saline with 0.5% methylcellulose)

Procedure:

-

Anesthetize the rat and secure it in a stereotaxic frame.

-

Make a midline scalp incision and expose the skull.

-

Perform a craniotomy over the desired cortical area (e.g., somatosensory cortex).

-

Carefully remove the dura mater to expose the pial vessels.

-

Using fine-tipped forceps, disrupt the pial vessels supplying the target cortical area.

-

Close the incision with sutures.

-

Administer Istradefylline (3 mg/kg, i.p.) or vehicle control one hour post-surgery and daily for the duration of the experiment.

Western Blotting for Neuroinflammatory Markers

Objective: To quantify the expression of GFAP and Iba-1 in hippocampal lysates.

Materials:

-

Hippocampal tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-GFAP, anti-Iba-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Homogenize hippocampal tissue in RIPA buffer and centrifuge to collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply chemiluminescence substrate.

-

Capture the signal using an imaging system and quantify band densities, normalizing to β-actin as a loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Objective: To measure the levels of TNF-α, TGF-β1, and IL-4 in hippocampal lysates.

Materials:

-

Hippocampal tissue lysates

-

Commercially available ELISA kits for rat TNF-α, TGF-β1, and IL-4

-

Microplate reader

Procedure:

-

Prepare hippocampal lysates as described for Western blotting.

-

Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

-

Briefly, this involves adding samples and standards to antibody-coated microplate wells, followed by incubation with detection antibodies and a substrate for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

Propidium Iodide (PI) Staining for Cell Death Assessment

Objective: To quantify neuronal cell death in hippocampal slices.

Materials:

-

Acute hippocampal slices (400 µm thick)

-

Artificial cerebrospinal fluid (aCSF)

-

Propidium iodide (PI) solution (e.g., 5 µg/mL)

-

Fluorescence microscope

Procedure:

-

Prepare acute hippocampal slices from rat brains.

-

Induce injury (e.g., oxygen-glucose deprivation for hypoxia/reperfusion model).

-

Incubate slices in aCSF containing PI for a designated time (e.g., 30 minutes).

-

Wash the slices with aCSF to remove excess PI.

-

Visualize PI fluorescence using a fluorescence microscope. PI will enter and stain the nuclei of dead or dying cells.

-

Capture images and quantify the fluorescence intensity or the number of PI-positive cells in specific hippocampal regions (e.g., CA1, CA3).

Experimental Workflow

Conclusion

Istradefylline demonstrates significant neuroprotective effects through non-dopaminergic pathways, primarily by attenuating neuroinflammation and glutamate excitotoxicity. Its ability to modulate glial cell activity and reduce the production of pro-inflammatory mediators, while preserving anti-inflammatory responses, highlights its potential as a therapeutic agent for a range of neurodegenerative conditions beyond Parkinson's disease. The experimental data and protocols provided in this guide offer a foundation for further research into the promising neuroprotective properties of this adenosine A2A receptor antagonist.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. cyagen.com [cyagen.com]

- 3. A method for objectively quantifying propidium iodide exclusion in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Amnesic Properties of KW-6055: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-6055 is a novel benzylpyridine derivative that has demonstrated potential as an anti-amnesic agent in preclinical studies. Its mechanism of action is primarily associated with the modulation of central cholinergic systems, a key pathway implicated in learning and memory. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its pharmacological effects, proposed mechanism of action, and the experimental methodologies used to evaluate its efficacy. The information is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Core Efficacy Data

The primary mechanism identified for this compound's anti-amnesic effects is its ability to increase acetylcholine (ACh) levels in the brain. The following table summarizes the key quantitative data from a pivotal study on the effect of this compound on ACh release in the rat frontal cortex.

| Table 1: Effect of this compound on Extracellular Acetylcholine (ACh) Levels in the Rat Frontal Cortex | | :--- | :--- | | Animal Model | This compound Dose (Oral) | Increase in Extracellular ACh Level (%) | | Normal Rats | 40 mg/kg | 257 ± 23[1] | | Normal Rats | 160 mg/kg | 202 ± 24[1] | | Basal Forebrain-Lesioned Rats | 40 mg/kg | 251 ± 22[1] |

Data extracted from Kurokawa et al., 1991.[1]

Mechanism of Action

This compound is proposed to exert its anti-amnesic effects by stimulating the central cholinergic system, leading to an increase in the extracellular release of acetylcholine in the frontal cortex.[1] This effect is believed to be mediated through an interaction with the catecholaminergic system. Pretreatment with reserpine, a drug that depletes catecholamine stores, has been shown to diminish the ACh-releasing effect of this compound, suggesting that this compound acts on cholinergic neurons via catecholaminergic neurons.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

References

The Potential of KW-6055 (Istradefylline) in Treating Non-Motor Symptoms of Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by debilitating motor symptoms. However, the non-motor symptoms (NMS) of PD, including depression, anxiety, cognitive impairment, and sleep disturbances, are often more distressing for patients and are less effectively managed by current dopaminergic therapies.[1][2] KW-6055 (istradefylline), a selective adenosine A2A receptor antagonist, has emerged as a promising therapeutic agent for addressing these unmet needs. This technical guide provides a comprehensive overview of the core scientific and clinical data supporting the potential of istradefylline in the management of NMS in PD. It includes a detailed examination of its mechanism of action, a summary of key clinical trial data presented in a structured format, in-depth experimental protocols, and visualizations of relevant pathways and workflows.

Introduction: The Unmet Need in Non-Motor Symptoms of Parkinson's Disease

Non-motor symptoms are a universal feature of Parkinson's disease and significantly impact the quality of life of patients.[1] These symptoms can predate the onset of motor deficits and often become more prominent as the disease progresses.[1] The underlying pathophysiology of NMS is complex and involves neurotransmitter systems beyond the dopaminergic pathways, including the adenosinergic system.[3] Standard levodopa therapy primarily addresses motor symptoms and can sometimes exacerbate certain NMS.[4] This highlights the critical need for novel non-dopaminergic therapeutic strategies.

Mechanism of Action: Adenosine A2A Receptor Antagonism

Istradefylline is a selective antagonist of the adenosine A2A receptor.[5] These receptors are highly concentrated in the basal ganglia, particularly in the striatum, a key brain region involved in motor control and reward.[5][6] In Parkinson's disease, the loss of dopamine leads to an overactivity of the indirect striatopallidal pathway, contributing to motor symptoms. Adenosine, acting through A2A receptors, is an inhibitory neuromodulator that counteracts the effects of dopamine.[6] By blocking these receptors, istradefylline indirectly enhances dopaminergic neurotransmission, improving motor function.[6]

Beyond the motor circuits, A2A receptors are also found in limbic regions of the brain, which are involved in mood, cognition, and sleep regulation.[7] This distribution provides a strong rationale for the potential of A2A receptor antagonists to alleviate non-motor symptoms of PD.[8][9]

Clinical Evidence for Non-Motor Symptom Management

While initially developed and approved as an adjunctive treatment for "off" episodes in PD, a growing body of evidence from clinical studies suggests that istradefylline may also have beneficial effects on a range of non-motor symptoms.[10][11][12]

Depression and Apathy

Depression is a common and debilitating non-motor symptom in Parkinson's disease.[8] Several open-label studies have investigated the effects of istradefylline on mood disorders in PD patients.

One study demonstrated that istradefylline treatment led to significant improvements in scores on the Beck Depression Inventory-2nd edition (BDI), the Apathy Scale, and the Snaith-Hamilton Pleasure Scale Japanese version (SHAPS-J) over a 12-week period.[8] Notably, these improvements in mood and apathy were independent of changes in motor function, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[8]

Another open-label, prospective study evaluated the efficacy of istradefylline for depression in 15 PD patients with motor fluctuations using the Patient Health Questionnaire (PHQ-9).[9][10] While not all patients responded, the study suggested that istradefylline could have efficacy for depression in some individuals with PD.[9][10]

Table 1: Clinical Studies of Istradefylline for Depression and Apathy in Parkinson's Disease

| Study | Design | N | Treatment | Duration | Outcome Measures | Key Findings |

| Nagayama et al. (2019)[8] | Open-label | 30 | Istradefylline 20 mg/day for 4 weeks, then 40 mg/day | 12 weeks | BDI, Apathy Scale, SHAPS-J, UPDRS | Significant improvement in BDI, Apathy Scale, and SHAPS-J scores over time. No correlation between mood improvement and motor improvement. |

| Ito et al. (2018)[9][10] | Open-label, prospective | 15 | Istradefylline 20 mg/day for 4 weeks, then 40 mg/day | 8 weeks | PHQ-9, UPDRS Part III | PHQ-9 scores improved in 5 out of 14 patients who completed the study. |

Cognitive Function

Cognitive impairment is another significant non-motor symptom of PD. Preclinical studies have suggested that adenosine A2A antagonists may have a positive impact on cognitive function.[13]

A 26-week, open-label, single-arm pilot study involving 15 PD patients with mild cognitive impairment or mild dementia investigated the effects of istradefylline on cognition.[6] The study utilized the NIH Toolbox Cognition Battery for assessment. While the primary outcome measure, the Dimensional Change Card Sort Test, did not show a statistically significant improvement, the Fluid Cognition Composite T-score, which assesses executive function, attention, working memory, processing speed, and episodic memory, showed significant improvement over time.[6] The Total Cognition Composite T-score also demonstrated improvement.[6]

Table 2: Clinical Study of Istradefylline for Cognitive Impairment in Parkinson's Disease

| Study | Design | N | Treatment | Duration | Outcome Measures | Key Findings |

| Barrett et al. (2025)[6] | Open-label, single-arm pilot study | 15 | Istradefylline 20 mg for 2 weeks, then 40 mg for 24 weeks | 26 weeks | NIH Toolbox Cognition Battery (including Dimensional Change Card Sort Test, Fluid Cognition Composite T-score, Total Cognition Composite T-score) | Significant improvement in Fluid Cognition Composite T-score and Total Cognition Composite T-score over time. |

Sleep Disturbances and Daytime Sleepiness

Sleep problems, including excessive daytime sleepiness, are common in Parkinson's disease.

An open-label, 3-month study evaluated the effect of istradefylline on daytime sleepiness and sleep disturbances in 22 PD patients.[11] The results showed a significant decrease in the Epworth Sleepiness Scale (ESS) scores at 2 and 3 months, indicating an improvement in daytime sleepiness.[4][11] Importantly, the total scores on the Parkinson's Disease Sleep Scale-2 (PDSS-2) did not change, suggesting that istradefylline did not negatively impact nighttime sleep.[4][11]

Another before-after study with 12 PD patients also found that istradefylline treatment did not worsen ESS or PDSS-2 scores.[12] A sub-analysis of the ISTRA ADJUST PD study also noted significant improvements in daytime sleepiness.[14]

Table 3: Clinical Studies of Istradefylline for Sleep Disturbances in Parkinson's Disease

| Study | Design | N | Treatment | Duration | Outcome Measures | Key Findings |

| Suzuki et al. (2017)[4][11] | Open-label | 22 | Istradefylline 20-40 mg/day | 3 months | Epworth Sleepiness Scale (ESS), Parkinson's Disease Sleep Scale-2 (PDSS-2) | Significant decrease in ESS scores at 2 and 3 months. No significant change in PDSS-2 scores. |

| Ohta et al. (2017)[12] | Before-after study | 12 | Istradefylline 20 mg/day | 4-6 weeks | ESS, PDSS-2 | No worsening of ESS or PDSS-2 scores. |

| Matsuura et al. (2018)[5] | Before-after study | 14 | Istradefylline | 1 month | ESS, PDSS | Significant decrease in ESS scores. No significant change in PDSS scores. |

| ISTRA ADJUST PD (subanalysis)[14] | Randomized, controlled | 105 | Istradefylline vs. control | 36 weeks | MDS-UPDRS, PDQ-39 | Significant improvements in daytime sleepiness. |

Detailed Experimental Protocols

Study on Mood Disorders (Nagayama et al., 2019)[8]

-

Study Design: Open-label, multicenter trial.

-

Participants: 30 patients with Parkinson's disease. Inclusion criteria required a score higher than the cut-off level on at least one of the following scales: Snaith-Hamilton Pleasure Scale Japanese version (SHAPS-J), Apathy scale, or Beck Depression Inventory-2nd edition (BDI).

-

Intervention: All patients received 20 mg of istradefylline orally once daily for the first 4 weeks. The dose was then increased to 40 mg once daily for the following 8 weeks.

-

Assessments: The SHAPS-J, Apathy scale, BDI, and Unified Parkinson's Disease Rating Scale (UPDRS) were assessed at baseline and every 2-4 weeks until the end of the 12-week study period.

-

Statistical Analysis: Changes in the scores of the assessment scales over time were analyzed.

Study on Cognitive Impairment (Barrett et al., 2025)[6]

-

Study Design: 26-week, open-label, single-arm pilot study.

-

Participants: 15 patients with Parkinson's disease with mild cognitive impairment (PD-MCI) or mild dementia.

-

Intervention: Participants received 20mg of istradefylline for 2 weeks, followed by 40mg for 24 weeks.

-

Assessments: Cognitive function was assessed at baseline, 4, 14, and 26 weeks using the NIH Toolbox Cognition Battery. The primary outcome measure was the Dimensional Change Card Sort Test (DCCS). Secondary outcomes included other measures of executive function, attention, memory, and global cognition.

-

Statistical Analysis: Pre-post cognitive changes were evaluated using linear mixed-effects models.

Study on Daytime Sleepiness (Suzuki et al., 2017)[4][11]

-

Study Design: Open-label, 3-month study.

-

Participants: 22 patients with Parkinson's disease experiencing the wearing-off phenomenon.

-

Intervention: Participants received 20-40 mg/day of istradefylline once daily in the morning.

-

Assessments: The Epworth Sleepiness Scale (ESS), Parkinson's Disease Sleep Scale-2 (PDSS-2), and Parkinson's Disease Questionnaire-8 (PDQ-8) were administered at baseline and at 2 weeks, 1 month, 2 months, and 3 months. The Movement Disorder Society Revision of the Unified PD Rating Scale (MDS-UPDRS) parts III and IV were evaluated at baseline and 3 months.

-

Statistical Analysis: Changes in the scores of the various scales from baseline were analyzed.

ISTRA ADJUST PD Study (Hatano et al., 2024)[1][15][16]

-

Study Design: 37-week, multicenter, open-label, randomized, parallel-group controlled study.[1][15][16]

-

Participants: 114 patients with Parkinson's disease experiencing wearing-off and receiving a levodopa dose of 300-400 mg/day.[15][16]

-

Intervention: Patients were randomized to receive either istradefylline (adjunctive treatment) or no istradefylline (control). The levodopa dose was escalated according to clinical severity in both groups.[15][16]

-

Assessments: The primary endpoint was the cumulative additional levodopa dose. Secondary endpoints included changes in symptom rating scales such as the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Parkinson's Disease Questionnaire-39 (PDQ-39), as well as motor activity measured by a wearable device.[15][17]

-

Statistical Analysis: The cumulative additional levodopa dose was compared between the two groups. Changes in symptom rating scales from baseline were also analyzed.[15]

Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Istradefylline Effect Protocol on Parkinson's Disease Tremor | Clinical Research Trial Listing [centerwatch.com]

- 3. mdsabstracts.org [mdsabstracts.org]

- 4. researchgate.net [researchgate.net]

- 5. The effectiveness of istradefylline for the treatment of gait deficits and sleepiness in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdsabstracts.org [mdsabstracts.org]

- 7. neurology.org [neurology.org]

- 8. Effect of istradefylline on mood disorders in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneuro.com [jneuro.com]

- 10. Clinical Efficacy of Istradefylline for Depression in Parkinson’s Disease | Semantic Scholar [semanticscholar.org]

- 11. Istradefylline improves daytime sleepiness in patients with Parkinson's disease: An open-label, 3-month study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdsabstracts.org [mdsabstracts.org]

- 13. Effects of the adenosine A2A antagonist istradefylline on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Impact of Istradefylline on Levodopa Dose Escalation in Parkinson’s Disease: ISTRA ADJUST PD Study, a Multicenter, Open-Label, Randomized, Parallel-Group Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Istradefylline on Levodopa Dose Escalation in Parkinson's Disease: ISTRA ADJUST PD Study, a Multicenter, Open-Label, Randomized, Parallel-Group Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluating the impact of adjunctive istradefylline on the cumulative dose of levodopa-containing medications in Parkinson's disease: study protocol for the ISTRA ADJUST PD randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Istradefylline's Impact on Neuroinflammation in Brain Injury Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical component of the secondary injury cascade following brain injuries, such as stroke and traumatic brain injury (TBI), significantly contributing to neuronal damage and functional deficits. Istradefylline, a selective adenosine A2A receptor (A2AR) antagonist, has demonstrated considerable promise in modulating this inflammatory response. This technical guide provides an in-depth analysis of istradefylline's effects on neuroinflammation in preclinical brain injury models. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented highlights the therapeutic potential of A2AR antagonism as a neuroprotective strategy in acute brain injury.

Introduction: The Role of Neuroinflammation in Brain Injury

Following an initial insult to the brain, a complex series of cellular and molecular events known as secondary injury is initiated. A key driver of this process is neuroinflammation, characterized by the activation of resident immune cells, primarily microglia and astrocytes[1]. These cells release a cascade of inflammatory mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen and nitrogen species[1]. While this response is initially aimed at clearing cellular debris and initiating repair, chronic and uncontrolled neuroinflammation exacerbates neuronal death and inhibits recovery[1].

The adenosine A2A receptor is highly expressed in the brain, particularly in areas vulnerable to ischemic and traumatic insults. Its activation is generally associated with the potentiation of inflammatory responses. Consequently, antagonizing the A2A receptor has emerged as a promising therapeutic strategy to mitigate neuroinflammation and confer neuroprotection[2]. Istradefylline is a potent, selective, and orally active A2AR antagonist, approved for the treatment of Parkinson's disease, and is now being investigated for its neuroprotective properties in other neurological conditions[3][4].

Istradefylline's Mechanism of Action in Neuroinflammation

Istradefylline exerts its anti-inflammatory effects primarily by blocking the adenosine A2A receptor on glial cells. In the context of brain injury, excessive extracellular adenosine resulting from cell death and metabolic stress activates A2ARs on microglia and astrocytes. This activation triggers a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway ultimately promotes the transcription of pro-inflammatory genes. By competitively inhibiting the A2AR, istradefylline prevents this cascade, thereby suppressing the production of detrimental inflammatory mediators and promoting a shift towards a more neuroprotective glial phenotype.

Quantitative Data on Istradefylline's Effects

The available preclinical data robustly supports the anti-neuroinflammatory effects of istradefylline in a stroke model. A key study by Al-Hasan and colleagues (2025) provides specific quantitative insights into these effects.

Table 1: Istradefylline's Impact on Neuroinflammatory Markers in a Rat Stroke Model

Data from Al-Hasan et al. (2025) in a Pial Vessel Disruption (PVD) model.[3][5]

| Marker | Group | Mean Concentration (pg/mg protein) | % Change vs. Vehicle |

| Pro-inflammatory | |||

| TNF-α | Sham | ~15 | - |

| PVD + Vehicle | ~45 | +200% | |

| PVD + Istradefylline | ~20 | -55.6% | |

| Anti-inflammatory | |||

| TGF-β1 | Sham | ~60 | - |

| PVD + Vehicle | ~25 | -58.3% | |

| PVD + Istradefylline | ~55 | +120% | |

| IL-4 | Sham | ~30 | - |

| PVD + Vehicle | ~12 | -60% | |

| PVD + Istradefylline | ~28 | +133.3% |

Table 2: Istradefylline's Impact on Inflammatory Enzyme Expression

Data from Al-Hasan et al. (2025) via Western Blot analysis in a PVD model.[5]

| Protein | Group | Relative Expression (% of Sham) | % Change vs. Vehicle |

| iNOS | Sham | 100% | - |

| PVD + Vehicle | ~250% | +150% | |

| PVD + Istradefylline | ~125% | -50% | |

| nNOS | Sham | 100% | - |

| PVD + Vehicle | ~200% | +100% | |

| PVD + Istradefylline | ~110% | -45% |

Note: While extensive data exists for istradefylline in stroke models, primary research with quantitative data on its effects on neuroinflammatory markers in TBI models is currently limited in the available literature. Research on other A2A antagonists, such as SCH 58261, has shown neuroprotective effects in cerebral ischemia models, including significant reductions in cortical infarct volume[1].

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the evaluation of therapeutic candidates. Below are summaries of key methodologies employed in studies assessing istradefylline's impact on neuroinflammation.

Animal Models of Brain Injury

Pial Vessel Disruption (PVD) Model of Focal Ischemic Stroke: This model, used by Al-Hasan et al. (2025), induces a focal cortical ischemic lesion in rats[3].

-

Animal: Male Sprague-Dawley rats.

-

Anesthesia: Isoflurane anesthesia is administered.

-

Procedure: A craniotomy is performed over the desired cortical area. The pial vessels overlying the cortex are disrupted using fine forceps, leading to a localized ischemic injury.

-

Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia.

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury: A widely used and highly reproducible model of TBI.

-

Animal: Male C57BL/6 mice are commonly used.

-

Anesthesia: Isoflurane anesthesia is administered, and the animal is placed in a stereotaxic frame.

-

Procedure: A craniotomy (typically 3-5 mm in diameter) is performed over the parietal cortex. A pneumatically or electromagnetically driven impactor tip is used to strike the exposed dura at a controlled velocity and depth (e.g., 4.0-4.5 m/s speed, 1.0 mm depth, 120 ms duration)[6].

-

Post-operative Care: The bone flap may be replaced, the scalp is sutured, and animals are monitored closely during recovery.

Istradefylline Administration

Based on the Al-Hasan et al. (2025) study:[3]

-

Drug: Istradefylline

-

Dosage: 3 mg/kg

-

Route: Intraperitoneal (i.p.) injection.

-

Vehicle: The vehicle for dissolution should be optimized for solubility and biocompatibility. Istradefylline is poorly soluble in water[7].

-

Timing: Daily administration for three days following the PVD surgery.

Assessment of Neuroinflammation

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

-

Sample Preparation: At a predetermined time point post-injury (e.g., 72 hours), animals are euthanized, and the brain tissue (e.g., ipsilateral hippocampus) is rapidly dissected and homogenized in an appropriate lysis buffer containing protease inhibitors.

-

Assay: Commercially available ELISA kits for rat TNF-α, TGF-β1, and IL-4 are used according to the manufacturer's instructions. The total protein concentration of the lysates is determined (e.g., using a BCA assay) to normalize cytokine levels.

-

Data Analysis: Cytokine concentrations are typically expressed as pg/mg of total protein.

Western Blot for Protein Expression Analysis:

-

Sample Preparation: Brain tissue lysates are prepared as described for ELISA.

-

Electrophoresis and Transfer: Equal amounts of protein per sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against iNOS, nNOS, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Protein bands are visualized using a chemiluminescent substrate and imaged. Band densities are quantified using densitometry software and normalized to the loading control.

Visualizations of Experimental and Logical Workflows

Conclusion and Future Directions

The evidence strongly indicates that istradefylline, through its antagonism of the adenosine A2A receptor, effectively mitigates neuroinflammation in a preclinical model of ischemic stroke. It achieves this by reducing the expression of pro-inflammatory mediators such as TNF-α and iNOS, while preserving or restoring levels of anti-inflammatory cytokines like TGF-β1 and IL-4[5]. These molecular changes are associated with reduced glial activation and neurodegeneration, underscoring the therapeutic potential of this compound.

However, to fully realize the clinical applicability of istradefylline for acute brain injury, further research is warranted. Key future directions include:

-

Studies in TBI Models: Conducting rigorous preclinical studies using models such as CCI to obtain quantitative data on istradefylline's efficacy in traumatic brain injury.

-

Dose-Response and Therapeutic Window: Establishing optimal dosing regimens and the therapeutic window for administration post-injury.

-

Broader Cytokine Profiling: Investigating the effects of istradefylline on a wider range of inflammatory markers, including IL-1β and IL-6, to gain a more comprehensive understanding of its immunomodulatory properties.

-

Combination Therapies: Exploring the potential synergistic effects of istradefylline when combined with other neuroprotective agents.

References

- 1. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the adenosine A2A antagonist istradefylline on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Beyond the Primary Target: A Technical Guide to the Cellular Selectivity of Istradefylline (KW-6002)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline, formerly known under the development code KW-6002, is a potent and highly selective adenosine A2A receptor antagonist. It is clinically approved as an adjunctive treatment for Parkinson's disease, addressing motor fluctuations in patients. While its therapeutic effects are primarily attributed to its action on the A2A receptor, a thorough understanding of its broader cellular interaction profile is crucial for a complete pharmacological assessment. This guide provides an in-depth analysis of the known cellular targets of Istradefylline beyond the adenosine A2A receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts. It is important to note that the compound referred to as "KW-6055" in the initial query is likely a typographical error, as the extensively researched and clinically developed adenosine A2A antagonist from this chemical series is KW-6002 (Istradefylline).

Quantitative Cellular Target Profile of Istradefylline

Istradefylline's reputation as a selective A2A receptor antagonist is well-supported by extensive in vitro pharmacological studies.[1] The following tables summarize the available quantitative data on its binding affinity for various cellular targets.

Table 1: Binding Affinity of Istradefylline for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Binding Affinity (Ki) | Fold Selectivity (vs. A2A) |

| Adenosine A2A | Human | 9.12 nM | - |

| Adenosine A1 | Human | >287 nM | >31-fold |

| Adenosine A2A | Rat | - | - |

| Adenosine A1 | Rat | - | 70-fold |

Data sourced from in vitro radioligand binding assays.[2]

Table 2: Screening of Istradefylline Against Other CNS Targets

| Target Class | Specific Targets Screened | Observation |

| Dopamine Receptors | D1, D2, D3, D4, D5 | No significant affinity demonstrated. |

| Key Dopamine Metabolism Enzymes | Monoamine Oxidase-A (MAO-A), Monoamine Oxidase-B (MAO-B), Catechol-O-methyl transferase (COMT) | Negligible inhibitory activity.[1] |

| Phosphodiesterase (PDE) Enzymes | PDE I, II, III, IV, V | No inhibitory activity observed.[3] |

These data collectively underscore the high selectivity of Istradefylline for the adenosine A2A receptor. The lack of significant interaction with other adenosine receptor subtypes, dopaminergic receptors, and key enzymes involved in neurotransmitter metabolism minimizes the potential for off-target effects related to these pathways.

Experimental Protocols: Assessing Cellular Target Selectivity

The determination of Istradefylline's binding affinity and selectivity profile predominantly relies on radioligand binding assays . These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[4][5]

Principle of Competitive Radioligand Binding Assays

This technique is used to determine the affinity of an unlabeled compound (Istradefylline) for a receptor by measuring its ability to compete with and displace a known radiolabeled ligand that has high affinity and selectivity for the target receptor.

General Experimental Protocol

-

Preparation of Receptor Source: Membranes are prepared from cells or tissues that endogenously or recombinantly express the target receptor (e.g., human A1, D2 receptors).

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-ZM241385 for A2A receptors) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (Istradefylline).

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration, where the reaction mixture is passed through a glass fiber filter that traps the cell membranes (and thus the bound radioligand) while the unbound radioligand passes through.[5]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand. A sigmoidal competition curve is generated, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Key Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Istradefylline antagonizes the adenosine A2A receptor signaling cascade.

Conclusion

The available evidence strongly indicates that Istradefylline (KW-6002) is a highly selective adenosine A2A receptor antagonist. Rigorous in vitro screening using radioligand binding assays has demonstrated a lack of significant affinity for other adenosine receptor subtypes, a range of dopamine receptors, and key enzymes involved in dopamine metabolism. This high degree of selectivity is a key pharmacological feature, minimizing the potential for off-target effects and contributing to its favorable clinical profile in the treatment of Parkinson's disease. Future research could further expand this selectivity profile by screening against broader panels of kinases, ion channels, and other GPCRs to provide an even more comprehensive understanding of its cellular interactions.

References

- 1. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Istradefylline (KW-6055): In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of in vivo experimental protocols for evaluating the efficacy and mechanism of action of Istradefylline (KW-6055), a selective adenosine A₂A receptor antagonist. Istradefylline is approved as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease (PD), particularly in managing "off" episodes. The following protocols are designed for preclinical research in established animal models of PD, offering a framework for assessing motor function, neurochemical changes, and underlying cellular pathways.

Introduction

Istradefylline represents a significant non-dopaminergic therapeutic strategy for Parkinson's disease.[1] Its mechanism of action centers on the antagonism of adenosine A₂A receptors, which are highly expressed in the basal ganglia, a brain region critically involved in motor control.[2][3] In PD, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striato-pallidal pathway, contributing to motor deficits. By blocking A₂A receptors on GABAergic medium spiny neurons within this pathway, istradefylline reduces the inhibitory output of the basal ganglia, thereby improving motor function.[2] Preclinical studies in rodent and primate models of PD have demonstrated that istradefylline can ameliorate motor symptoms, both as a monotherapy and, more robustly, in combination with levodopa.[4][5]

Signaling Pathway of Istradefylline

Caption: Istradefylline blocks adenosine A₂A receptors, reducing stimulation of GABAergic neurons.

Quantitative Data Summary

Table 1: Istradefylline Efficacy in Rodent Models of Parkinson's Disease

| Animal Model | Treatment | Dose (mg/kg) | Behavioral Test | Outcome |

| 6-OHDA Lesioned Rats | Istradefylline | 3.3 (i.p.) | Apomorphine-induced rotations | Significant reduction in contralateral rotations |

| 6-OHDA Lesioned Rats | Istradefylline | Not Specified | Learned Helplessness | Significant improvement in escape deficit |

| A53T α-synuclein Mice | Istradefylline | 5 (i.p.) | Not Specified | Reversal of astrocyte activation and apoptosis |

Table 2: Istradefylline Efficacy in Non-Human Primate Models of Parkinson's Disease

| Animal Model | Treatment | Dose (mg/kg) | Behavioral Test | Outcome |

| MPTP-treated Marmosets | Istradefylline | 10 (oral) | Locomotor Activity | Modest, dose-related increase in activity |

| MPTP-treated Marmosets | Istradefylline + L-DOPA | 10 + 2.5 (oral) | Motor Disability Score | Additive effect in reducing motor disability |

| MPTP-treated Cynomolgus Monkeys | Chronic Istradefylline + Apomorphine | Not Specified | Dyskinesia Rating | Prevented the induction of dyskinesia |

Experimental Workflows

Caption: General workflow for in vivo evaluation of Istradefylline in PD animal models.

Detailed Experimental Protocols

Rodent Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat

This model mimics the progressive loss of dopaminergic neurons observed in Parkinson's disease.

a. Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Istradefylline (this compound)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Apomorphine hydrochloride

b. Protocol for 6-OHDA Lesioning:

-

Anesthetize the rat and mount it in the stereotaxic apparatus.

-

Dissolve 6-OHDA in cold ascorbic acid saline to a final concentration of 4 µg/µl.

-

Inject 8 µg of 6-OHDA in 2 µl into the medial forebrain bundle (MFB) of one hemisphere.

-

Allow the animals to recover for at least 2 weeks.

-

Verify the lesion by assessing rotational behavior induced by apomorphine (0.25-0.75 mg/kg, s.c.). A stable contralateral rotation of >5 turns/min indicates a successful lesion.

c. Istradefylline Treatment:

-

Dissolve or suspend Istradefylline in the chosen vehicle.

-

Administer Istradefylline (e.g., 1-10 mg/kg) via oral gavage or intraperitoneal (i.p.) injection once daily for the duration of the study.

-

The control group should receive the vehicle alone.

-

For combination therapy studies, a sub-optimal dose of L-DOPA (e.g., 2.5 mg/kg) can be co-administered.

d. Behavioral Assessments:

-

Rotarod Test:

-

Acclimate the rats to the rotarod apparatus for 2-3 days prior to testing.

-

Set the rotarod to an accelerating speed (e.g., 4-40 rpm over 5 minutes).

-

Place the rat on the rotating rod and record the latency to fall.

-

Perform 3 trials per animal with a 15-20 minute inter-trial interval.

-

-

Cylinder Test:

-

Place the rat in a transparent cylinder (20 cm diameter, 30 cm height).

-

Videotape the animal for 5-10 minutes.

-

Count the number of times the rat rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.

-

Calculate the percentage of contralateral (impaired) limb use.

-

-

Apomorphine-Induced Rotations:

-

Administer apomorphine (0.25-0.75 mg/kg, s.c.).

-

Place the rat in a circular arena.

-

Record the number of full 360° contralateral turns for 30-60 minutes.

-

e. Neurochemical and Histological Analysis:

-

At the end of the study, euthanize the animals and dissect the striata.

-

Homogenize the tissue and analyze dopamine and its metabolites (DOPAC, HVA) levels using HPLC with electrochemical detection.

-

Perfuse a subset of animals with paraformaldehyde and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to visualize the extent of dopaminergic neuron loss in the substantia nigra.

Non-Human Primate Model: MPTP-Treated Marmoset/Macaque

This model closely recapitulates the motor symptoms of Parkinson's disease in humans.

a. Materials:

-

Adult common marmosets or cynomolgus monkeys

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

Istradefylline (this compound)

-

Vehicle (e.g., fruit-flavored drink)

-

Behavioral observation and scoring system

b. Protocol for MPTP Induction:

-

Administer MPTP (e.g., 0.2 mg/kg, i.m. or s.c.) daily or on a customized schedule until stable parkinsonian symptoms are observed.[6]

-

Monitor the animals closely for motor disability, including bradykinesia, rigidity, and tremor, using a validated rating scale.

-

The development of a stable parkinsonian state may take several weeks.

c. Istradefylline Treatment:

-

Administer Istradefylline (e.g., 10 mg/kg) orally once daily.

-

For combination studies, Istradefylline can be given with a suboptimal dose of L-DOPA.

-

The control group receives the vehicle.

d. Behavioral Assessments:

-

Motor Disability Score:

-

Observe the animals in their home cages or a dedicated observation arena.

-

Score various aspects of motor function, such as posture, gait, balance, and general activity, using a standardized rating scale.

-

Observations should be made at baseline and at regular intervals after treatment.

-

-

Locomotor Activity:

-

Use automated activity monitors or video tracking systems to quantify the animal's movement over a set period.

-

-

Dyskinesia Assessment:

-

In L-DOPA-primed animals, observe and score the severity of levodopa-induced dyskinesia (LID) following drug administration.

-

e. Neurochemical Analysis:

-

Post-mortem analysis of dopamine and metabolite levels in the striatum can be performed as described for the rodent model.

-

Positron Emission Tomography (PET) imaging with dopamine transporter ligands can be used in vivo to assess the integrity of the dopaminergic system.[7]

Conclusion

Istradefylline offers a promising non-dopaminergic therapeutic avenue for Parkinson's disease. The in vivo experimental protocols detailed in these application notes provide a robust framework for preclinical evaluation of Istradefylline and other adenosine A₂A receptor antagonists. Careful implementation of these models and behavioral assessments will be crucial for further elucidating the therapeutic potential and mechanisms of this class of compounds.

References

- 1. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Istradefylline - a first generation adenosine A2A antagonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A non-human primate model for stable chronic Parkinson's disease induced by MPTP administration based on individual behavioral quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel MPTP primate model of Parkinson's disease: neurochemical and clinical changes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Istradefylline in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline is a selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor predominantly expressed in the basal ganglia.[1][2] It is an FDA-approved adjunctive treatment for Parkinson's disease, where it helps to reduce "off" periods.[3] In the context of cell culture experiments, istradefylline serves as a valuable tool to investigate the physiological and pathological roles of the adenosine A2A receptor in various cellular processes. These application notes provide detailed protocols for the preparation and use of istradefylline in in vitro studies.

Mechanism of Action

Istradefylline exerts its effects by competitively binding to the adenosine A2A receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, adenosine. The A2A receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB).[4] By antagonizing the A2A receptor, istradefylline prevents this increase in cAMP and subsequent PKA activation.[1][6]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 384.43 g/mol | [1] |

| Formula | C₂₀H₂₄N₄O₄ | [1] |

| Appearance | Light yellow-green crystalline powder | |

| Aqueous Solubility | Very low (~0.5 µg/mL) | |

| DMSO Solubility | Up to 20 mM (approximately 7.69 mg/mL) |

In Vitro Efficacy and Concentration Guidelines

The effective concentration of istradefylline in cell culture can vary significantly depending on the cell type, the specific assay, and the expression level of the adenosine A2A receptor. The following table summarizes concentrations reported in the literature.

| Cell Line | Assay | Concentration(s) | Observed Effect | Reference |

| HEK293 (hA2AR transfected) | cAMP accumulation assay | 10 µg/mL (IC₅₀ = 1.94 µg/mL) | Inhibition of NECA-induced cAMP production | [7] |

| HEK293/APPswe | Aβ production | 30 nM | Increased Aβ generation | [8] |

| SH-SY5Y | Endogenous Aβ production | 30 nM | Increased Aβ production | [8] |

| Primary Neuronal Culture (APP/PS1 mouse) | Aβ production | Various concentrations | Increased Aβ production | [8] |

| A549 and HeLa | Cytotoxicity | Not specified | Showed some cytotoxicity | [9] |

| LN229 and SNB19 (GBM cells) | Cell growth inhibition | Not specified | Less potent than riluzole | [9] |

| Hippocampal Slices | Neuroprotection | 1 µM | Attenuated hypoxia-induced cell death | [10] |

| Human PBMCs and CD4+ T cells | Cytokine production | Up to 10 nM | Suppressed adenosine-induced IL-17A and IL-8 production | [3] |

Experimental Protocols

Preparation of Istradefylline Stock Solution

Materials:

-

Istradefylline powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of istradefylline powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed istradefylline to achieve the desired stock concentration (e.g., 10 mM).

-

Calculation Example for a 10 mM stock solution:

-

Molecular Weight of Istradefylline = 384.43 g/mol

-

To make 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 384.43 g/mol = 0.0038443 g = 3.84 mg.

-

Dissolve 3.84 mg of istradefylline in 1 mL of DMSO.

-

-

-

Mixing: Vortex the solution thoroughly until the istradefylline is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

-

Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). Avoid repeated freeze-thaw cycles.

Note on Stability: Istradefylline in aqueous solutions is highly susceptible to photodegradation, leading to the formation of its Z-isomer. Therefore, it is crucial to protect all solutions containing istradefylline from light by using amber tubes or by wrapping tubes in aluminum foil.

Preparation of Working Solutions for Cell Culture

Materials:

-

Istradefylline stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing: Thaw a single aliquot of the istradefylline stock solution at room temperature.

-